Cas no 876536-95-7 (5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile)
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-2-(4-(pyridin-2-yl)piperazin-1-yl)benzonitrile
- AB00752000-01
- AKOS005171453
- 876536-95-7
- STK501380
- MFCD04599200
- LS-01828
- 5-NITRO-2-(4-PYRIDIN-2-YLPIPERAZIN-1-YL)-BENZONITRILE
- H23640
- ALBB-004914
- 5-nitro-2-[4-(pyridin-2-yl)piperazin-1-yl]benzonitrile
- 5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile
- Z31252733
- 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile
-
- MDL: MFCD04599200
- Inchi: 1S/C16H15N5O2/c17-12-13-11-14(21(22)23)4-5-15(13)19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11H,7-10H2
- InChI Key: MNZLAFDTNQFKEG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C#N)C=1)N1CCN(C2C=CC=CN=2)CC1)=O
Computed Properties
- Exact Mass: 309.12257474Da
- Monoisotopic Mass: 309.12257474Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 89Ų
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 036730-500mg |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile |
876536-95-7 | 500mg |
$126.00 | 2023-09-09 | ||
| TRC | N020145-250mg |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile |
876536-95-7 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N020145-500mg |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile |
876536-95-7 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N020145-1000mg |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile |
876536-95-7 | 1g |
$ 480.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745036-1g |
5-Nitro-2-(4-(pyridin-2-yl)piperazin-1-yl)benzonitrile |
876536-95-7 | 98% | 1g |
¥1869.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745036-5g |
5-Nitro-2-(4-(pyridin-2-yl)piperazin-1-yl)benzonitrile |
876536-95-7 | 98% | 5g |
¥4468.00 | 2024-04-27 | |
| Ambeed | A572894-1g |
5-Nitro-2-(4-(pyridin-2-yl)piperazin-1-yl)benzonitrile |
876536-95-7 | 95% | 1g |
$280.0 | 2025-04-16 | |
| Ambeed | A572894-5g |
5-Nitro-2-(4-(pyridin-2-yl)piperazin-1-yl)benzonitrile |
876536-95-7 | 97% | 5g |
$532.0 | 2024-04-16 | |
| abcr | AB405116-500 mg |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile |
876536-95-7 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB405116-1 g |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile |
876536-95-7 | 1 g |
€239.00 | 2023-07-19 |
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile Suppliers
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile
Recent Advances in the Study of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile (CAS: 876536-95-7)
The compound 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile (CAS: 876536-95-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a nitrile group and a nitro-substituted benzene ring linked to a pyridinylpiperazine moiety, exhibits unique pharmacological properties. Recent studies have explored its role as a modulator of various biological targets, including kinases and G-protein-coupled receptors (GPCRs), making it a promising candidate for drug development.
One of the key areas of research has focused on the compound's interaction with protein kinases, particularly those involved in cancer signaling pathways. In vitro studies have demonstrated that 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile exhibits inhibitory activity against specific kinase isoforms, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound binds to the ATP-binding site of these kinases, leveraging its pyridinylpiperazine group for optimal interactions. These findings highlight its potential as a lead compound for the development of novel kinase inhibitors.
In addition to its kinase-modulating properties, recent investigations have explored the compound's effects on GPCRs, particularly those implicated in neurological disorders. Preliminary data indicate that 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile may act as an allosteric modulator of certain serotonin and dopamine receptors. This dual functionality—targeting both kinases and GPCRs—positions the compound as a versatile tool for probing complex signaling networks and developing multi-target therapeutics.
Another notable advancement is the optimization of the compound's synthetic route. Researchers have developed a more efficient and scalable synthesis of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile, reducing the number of steps and improving overall yield. This progress is critical for enabling larger-scale biological evaluations and potential preclinical studies. The refined synthesis also allows for the generation of analogs with modified substituents, facilitating structure-activity relationship (SAR) studies to enhance potency and selectivity.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as solubility and metabolic stability, require further optimization to improve its drug-like characteristics. Recent studies have begun addressing these issues through prodrug strategies and formulation enhancements. Additionally, in vivo efficacy and toxicity studies are needed to validate its therapeutic potential fully.
In conclusion, 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile (CAS: 876536-95-7) represents a compelling area of research in chemical biology and drug discovery. Its ability to interact with diverse biological targets, coupled with advances in synthetic accessibility, underscores its potential as a multifunctional pharmacophore. Future studies will likely focus on refining its pharmacological profile and exploring its applications in treating complex diseases such as cancer and neurological disorders.
876536-95-7 (5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)-benzonitrile) Related Products
- 1089653-98-4(1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine)
- 630116-40-4(1-PIPERAZINEACETAMIDE, 4-(3-CYANO-2-PYRIDINYL)-N-(2-NITROPHENYL)-)
- 849043-40-9(5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)-benzonitrile)
- 180424-17-3(3-Pyridinecarbonitrile, 2-[bis(2-hydroxyethyl)amino]-5-nitro-)
- 112940-57-5(Piperazine, 1-(4-nitrophenyl)-4-(2-pyridinyl)-)
- 945367-17-9(5-Nitro-2-(pyridin-2-ylamino)benzonitrile)
- 630116-13-1(1-PIPERAZINEACETAMIDE, 4-(3-CYANO-2-PYRIDINYL)-N-(3-NITROPHENYL)-)
- 878809-66-6(1-(3-Methyl-5-nitropyridin-2-yl)piperazine)
- 710328-60-2(QUINOLINE, 2-(4-ETHYL-1-PIPERAZINYL)-3-METHYL-6-NITRO-)
- 610320-05-3(Quinoline, 3-methyl-6-nitro-2-(1-piperazinyl)-)